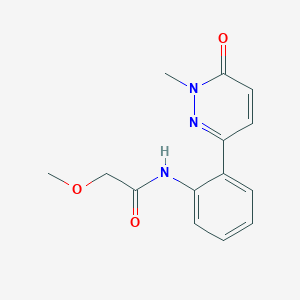

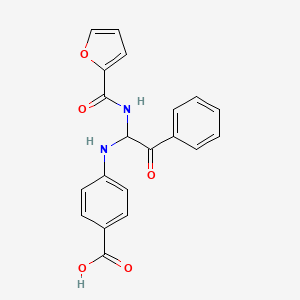

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Engineering

In the realm of chemical synthesis, N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide and its derivatives have been extensively explored for their potential in drug design and development due to their bioactivity and structural versatility. For instance, novel indole-based oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides have been synthesized, demonstrating significant in vitro inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018). This research highlights the utility of such compounds in designing potent inhibitors for various enzymes.

Catalysis and Materials Science

In materials science, derivatives of this compound have been investigated for their applications in catalysis and materials engineering. For example, mesoporous nitrogen-doped carbon derived from similar cyanamide compounds has shown promise as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing a potential for safer and more sustainable methods of H2O2 production (Fellinger et al., 2012).

Biological Activity and Pharmacology

The pharmacological aspects of this compound derivatives have also been explored, with studies indicating their potential as antiulcer agents. Specific derivatives have shown significant antisecretory activity against histamine-induced gastric acid secretion in rats, suggesting their potential in treating gastrointestinal ailments (Ueda et al., 1991).

Environmental Science and Biodegradation

In environmental science, the degradation of related compounds by microbial strains demonstrates the bioremediation potential of microorganisms against synthetic chemicals. Strains like Pseudomonas azotoformans have been identified to degrade aryloxyphenoxy propanoate herbicides, highlighting the ecological implications and degradation pathways of such compounds (Nie et al., 2011).

Solar Cell Applications

Furthermore, molecular engineering has enabled the development of organic sensitizers for solar cell applications, incorporating functionalized unsymmetrical structures related to this compound. These sensitizers have demonstrated high efficiency in photon to current conversion, marking a significant advancement in the field of renewable energy (Kim et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-11(2)13-4-6-14(7-5-13)12(3)10-15(18)17-9-8-16/h4-7,11-12H,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYIQOZQOHVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)CC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)

![2-Chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one](/img/structure/B2536053.png)

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2536055.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2536056.png)